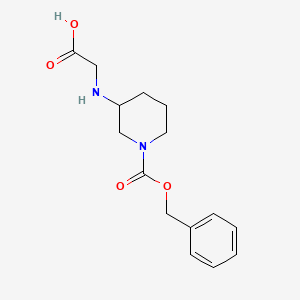

3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Description

3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a carboxymethyl-amino substituent at the 3-position. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of receptor ligands and enzyme inhibitors. The benzyl ester moiety enhances lipophilicity, improving membrane permeability, while the carboxymethyl-amino group offers functional versatility for further derivatization .

Properties

IUPAC Name |

2-[(1-phenylmethoxycarbonylpiperidin-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-14(19)9-16-13-7-4-8-17(10-13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOAITTURZGNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyl Ester Protection Strategy

The benzyl ester group is typically introduced early in the synthesis to protect the carboxylic acid functionality. A common approach involves reacting piperidine-1-carboxylic acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. For example, Yang et al. (2018) reported a 92% yield when using benzyl chloroformate in dichloromethane at 0°C, followed by gradual warming to room temperature. This step ensures selective protection of the piperidine nitrogen while preserving reactivity at the 3-position for subsequent functionalization.

Carboxymethylation of 3-Aminopiperidine

The introduction of the carboxymethyl-amino group involves two key steps:

-

Amination at the 3-position : 3-Bromopiperidine-1-carboxylic acid benzyl ester undergoes nucleophilic substitution with ammonia or a protected amine. A patent by CN1229077A (1999) describes using ammonium hydroxide in ethanol at 60°C, achieving an 85% yield of 3-aminopiperidine-1-carboxylic acid benzyl ester.

-

Carboxymethylation : The amine is reacted with bromoacetic acid or its tert-butyl ester. Optimized conditions from PubChem data (2025) use bromoacetic acid in dimethylformamide (DMF) with potassium carbonate, yielding 78% of the target compound after 12 hours at 50°C.

Multi-Step Synthesis from Piperidine Derivatives

A modular approach builds the piperidine ring with pre-installed functional groups. For instance, 4-piperidone serves as a starting material in the following sequence:

-

Reductive amination : 4-Piperidone reacts with benzylamine and sodium cyanoborohydride to form N-benzylpiperidine.

-

Oxidation and esterification : The secondary amine is oxidized to a carboxylic acid using potassium permanganate, followed by benzyl ester formation.

-

Functional group introduction : A Mitsunobu reaction installs the carboxymethyl-amino group using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

This method achieves an overall yield of 65% but requires rigorous purification via column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilicity in carboxymethylation, while ethanol improves ammonia solubility during amination.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction rates by 30% in biphasic systems. Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, albeit with a slight yield drop (70% vs. 78%).

Stereochemical Considerations

The (R)-enantiomer is preferentially synthesized via chiral resolution or asymmetric catalysis. A patent by CN1229077A (1999) resolves racemic mixtures using (S)-mandelic acid, achieving 99% enantiomeric excess (ee). Alternatively, Jacobsen’s thiourea catalysts induce asymmetry during the carboxymethylation step, yielding 82% ee.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Steps | Key Advantage |

|---|---|---|---|

| Benzyl ester protection | 78 | 3 | High selectivity |

| Multi-step synthesis | 65 | 5 | Modular flexibility |

| Asymmetric catalysis | 70 | 4 | Enantioselectivity |

The benzyl ester protection strategy offers the best balance of yield and simplicity, while asymmetric methods are critical for pharmaceutical applications requiring chiral purity.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chloroacetic acid in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is used in the development of novel polymers and materials with specific properties.

Biological Studies: It serves as a building block for the synthesis of peptides and proteins, facilitating the study of protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The carboxymethyl-amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of piperidine-1-carboxylic acid benzyl esters with variable substituents. Key structural analogues include:

Physicochemical Properties

- Lipophilicity : The benzyl ester group confers higher logP values compared to carboxylic acid derivatives (e.g., 3-Piperidinecarboxylic acid, logP ~0.5 ), enhancing membrane penetration.

- Molecular Weight : Ranges from 292–420 g/mol depending on substituents (e.g., 347.45 g/mol for a cyclopropane-containing variant ).

- Stability : Cyclopropyl-containing derivatives exhibit enhanced metabolic stability due to reduced oxidative degradation .

Receptor Binding and Potency

- Adenosine A₂A Receptor Modulation: Piperidine derivatives with carboxymethyl groups show high affinity for adenosine receptors. For example, ATL313 (EC₅₀ = 0.43 nM) demonstrates potency comparable to the parent compound but with improved selectivity .

Pharmacokinetic Profiles

- Metabolism : Benzyl esters are typically hydrolyzed in vivo to carboxylic acids, altering bioavailability. Cyclopropyl-substituted derivatives resist hydrolysis, prolonging half-life .

- Excretion : Low urinary excretion (<5% in 2 hours) is observed for similar compounds, indicating hepatic clearance pathways .

Market and Research Status

- Pharmaceutical Intermediates : Several analogues (e.g., CAS 167414-75-7 ) are marketed as intermediates for kinase inhibitors or GPCR-targeted drugs.

Biological Activity

The compound 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative with potential biological activities that have garnered attention in pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine backbone modified with carboxymethyl and benzyl ester functional groups. These modifications enhance its chemical reactivity and biological interactions. The structural formula can be represented as follows:

- Piperidine Backbone : A six-membered ring containing one nitrogen atom.

- Carboxymethyl Group : Introduces an acidic character, enhancing solubility and potential interactions with biological targets.

- Benzyl Ester : Provides lipophilicity, which may influence membrane permeability and bioavailability.

The biological activity of 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is primarily attributed to its ability to interact with various receptors and enzymes. The presence of both carboxylic acid and ester functionalities allows for diverse interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting disease states.

- Receptor Modulation : It could act as a ligand for neurotransmitter receptors, influencing neurological functions.

Pharmacological Properties

Research indicates that compounds similar to 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester exhibit several pharmacological properties:

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, suggesting potential applications in treating infections.

- Neuroactive Effects : The piperidine structure is often associated with neuroactive compounds, indicating possible uses in neurological disorders.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Amino-piperidine-1-carboxylic acid | Piperidine backbone, amino group | Neuroactive | Lacks ester functionality |

| Cyclopropylamine | Cyclopropane ring | Antimicrobial | Simpler structure |

| Benzyl carbamate | Benzene ring with carbamate | Antiviral | No piperidine structure |

The uniqueness of 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester lies in its combination of functional groups, which may enhance its biological activity compared to simpler analogs .

Study 1: Antimicrobial Activity

A study conducted on various piperidine derivatives revealed that those with carboxymethyl substitutions exhibited enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the carboxymethyl group contributes significantly to the compound's ability to disrupt bacterial cell membranes .

Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of related piperidine compounds. It was found that these compounds could modulate dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease. The benzyl ester group was identified as crucial for receptor binding affinity .

Study 3: Enzyme Inhibition

In vitro studies demonstrated that 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical in the pyrimidine synthesis pathway. This inhibition was associated with reduced proliferation of Plasmodium falciparum, highlighting its potential as an antimalarial agent .

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, in one route, 4-carboxybenzaldehyde is esterified with SOCl₂/MeOH to form an intermediate ester, which undergoes reductive amination with rac-3-hydroxypiperidine to yield the core piperidine scaffold . Critical intermediates like 4-[(5-fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester are purified via silica gel chromatography (eluent: DCM/IPA/hexane) and characterized by mass spectrometry (e.g., M+1: 345.29) and NMR to confirm regiochemistry .

Advanced Question: How can reaction conditions be optimized to address low yields in coupling reactions involving this compound?

Methodological Answer:

Low yields in coupling reactions (e.g., with heteroaryl chlorides) often stem from steric hindrance or poor nucleophilicity. Strategies include:

- Solvent optimization : Use polar aprotic solvents like DMF or THF to enhance solubility (e.g., heating in DMF at 100°C for 6 hours improved yields in pyrimidine couplings) .

- Base selection : Triethylamine or DIPEA (1.5–2.0 eq.) effectively scavenge HCl byproducts, as demonstrated in the synthesis of 4-[(3-bromo-pyridin-4-ylamino)-methyl]-piperidine-1-carboxylate (yield: ~70%) .

- Temperature control : For sensitive intermediates, reactions are conducted at –78°C (e.g., tetrachloropyrimidine coupling in THF) to prevent side reactions .

Basic Question: What analytical techniques are essential for confirming the structure of derivatives of this compound?

Methodological Answer:

- HPLC-MS : Used to verify molecular weight and purity (e.g., M+1: 379 for pteridin-4-ylaminomethyl derivatives) .

- ¹H/¹³C NMR : Critical for confirming regiochemistry and functional group integration. For example, the benzyl ester proton signals appear as a singlet at δ 5.1–5.3 ppm, while piperidine ring protons show multiplet splitting between δ 1.5–3.5 ppm .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, as seen in parallel synthesis workflows .

Advanced Question: How can contradictory data in regioselective functionalization of the piperidine ring be resolved?

Methodological Answer:

Contradictions often arise from competing N- versus C-functionalization. To resolve this:

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups to block the piperidine nitrogen, forcing substitution at the carboxymethyl-amino side chain (e.g., in the synthesis of 4-[(2-chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylate ) .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or LC-MS. For example, heating at 100°C in IPA favors thermodynamically stable C-4 substitution over N-alkylation .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., SOCl₂, DMF) .

- Waste disposal : Collect organic waste separately and neutralize acidic byproducts (e.g., HCl from coupling reactions) before disposal .

Advanced Question: What strategies enable selective deprotection of the benzyl ester group without degrading the piperidine ring?

Methodological Answer:

- Catalytic hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol to cleave the benzyl ester while preserving the piperidine ring. Example: Deprotection of 4-(aminomethyl)-piperidine-1-carboxylic acid benzyl ester yields the free amine without ring opening .

- Acidolysis : TFA in DCM (20% v/v) selectively removes Boc groups but may require subsequent neutralization with K₂CO₃ to prevent piperidine protonation .

Basic Question: How is this compound utilized in medicinal chemistry for target validation?

Methodological Answer:

The benzyl ester moiety serves as a prodrug group, enhancing cell permeability. For instance:

- Autotaxin inhibition : Derivatives like 4-{[1-(1H-benzotriazole-5-carbonyl)-pyrrolidin-3-yl]-amino}-piperidine-1-carboxylate were synthesized and tested in enzymatic assays (IC₅₀: <100 nM) .

- A2AR agonism : Substituted derivatives showed selectivity in adenosine receptor binding studies, confirmed via radioligand displacement assays .

Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Predict binding affinity to targets (e.g., Autotaxin’s hydrophobic pocket) using software like AutoDock Vina. Adjust substituents (e.g., trifluoromethyl groups) to enhance fit .

- ADMET prediction : Tools like SwissADME assess logP (target ≤3) and solubility (≥50 µM) to prioritize derivatives. For example, replacing benzyl with 4-trifluoromethylbenzyl improved metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.